Triphenylmethanol
CAS No.: 76-84-6
VCID: VC21333728
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Triphenylmethanol, also known as triphenylcarbinol or trityl alcohol, is a tertiary alcohol with the chemical formula C19H16O. It is a white crystalline solid that is insoluble in water and petroleum ether but soluble in ethanol, diethyl ether, and benzene . This compound is of significant interest in organic chemistry due to its unique properties and applications. Synthesis and PreparationTriphenylmethanol can be synthesized through the Grignard reaction involving phenylmagnesium bromide and benzophenone or methyl benzoate in diethyl ether . Another method involves the reaction of triphenylmethane with chromyl chloride in tetrachloromethane . Synthesis Methods
Applications and UsesTriphenylmethanol serves as an intermediate in the production of triarylmethane dyes and is used in the preparation of triphenylmethane . It acts as an antiproliferative agent and is involved in the synthesis of the two-electron reduction product of pyrylogen . Additionally, it forms a 1:1 molecular complex with triphenylphosphine oxide and serves as a clathrate host for methanol and dimethyl sulphoxide . Applications TableSafety and HandlingTriphenylmethanol is classified as a skin irritant and can cause serious eye irritation . It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents . Storage should be in closed containers, and handling requires protective measures to avoid skin and eye contact . Safety Precautions |
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CAS No. | 76-84-6 |
Product Name | Triphenylmethanol |
Molecular Formula | C19H16O |
Molecular Weight | 260.3 g/mol |
IUPAC Name | triphenylmethanol |
Standard InChI | InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H |
Standard InChIKey | LZTRCELOJRDYMQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Boiling Point | 380.0 °C |
Melting Point | 164.2 °C |
Solubility | 0.01 M |
Reference | 1. Buchel, K., et al.: Arzneim.-Forsch., 22, 1260 (1972), Sawyer, P., et al.: Drugs, 9, 424 (1975), 2. Protection of thiols, such as cysteine residues in peptide synthesis, as their S-trityl derivatives can be accomplished in high yield in TFA. Cleavage can be effected with HBr in AcOH: J. Chem. Soc. (C), 2683 (1970), with Hg(II) salts, or by oxidation to the disulfide with I2 in MeOH: Helv. Chim. Acta, 51, 2061 (1968). See also Appendix 6. 3. Konshin, V.; Turmasova, A.; Konshina, D. Lewis Acid Catalyzed Reaction of Triphenylmethanol with Acetylacetone. Lett. Org. Chem. 2015, 12 (7), 511-515. 4. Drożdż, W.; Kołodziejski, M.; Markiewicz, G.; Jenczak, A.; Stefankiewicz, A. R. Generation of a Multicomponent Library of Disulfide Donor-Acceptor Architectures Using Dynamic Combinatorial Chemistry. Int. J. Mol. Sci. 2015, 16 (7), 16300-16312. 5. Gessner, Thomas; Mayer, Udo (2000). "Triarylmethane and Diarylmethane Dyes". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a27_179. |
PubChem Compound | 6457 |
Last Modified | Aug 15 2023 |
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